Bis[2-(2-methoxyphenoxy)ethyl] ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-15-7-3-5-9-17(15)22-13-11-21-12-14-23-18-10-6-4-8-16(18)20-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACOBOANHYHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306361 | |
| Record name | ST50759461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66224-00-8 | |
| Record name | NSC175881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50759461 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Bis 2 2 Methoxyphenoxy Ethyl Ether
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. For Bis[2-(2-methoxyphenoxy)ethyl] ether, with a monoisotopic mass of 318.1467 g/mol , HRMS can confirm its molecular formula and provide insights into its structural connectivity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing moderately polar and large molecules like this compound, as it typically keeps the molecule intact during the ionization process. In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, analysis via ESI-MS in positive ion mode would be expected to produce protonated molecules [M+H]⁺ or adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present as trace impurities in solvents or on glassware. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the unambiguous confirmation of the compound's elemental composition. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can reveal the compound's structure by breaking it down into smaller, identifiable pieces. nih.gov
Expected ESI-MS Data and Fragmentation:
Parent Ion: The primary ion observed would likely be the sodium adduct [C₁₈H₂₂O₅Na]⁺ due to the presence of multiple ether oxygens that can chelate the sodium ion.
Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to the cleavage of the ether linkages, which are the most labile bonds in the structure. Key fragmentation pathways would involve the loss of methoxyphenoxy or methoxyphenoxyethyl units.
| Ion | Formula | Calculated m/z | Description |
| [M+Na]⁺ | [C₁₈H₂₂O₅Na]⁺ | 341.1365 | Sodium adduct of the parent molecule |
| [M+H]⁺ | [C₁₈H₂₃O₅]⁺ | 319.1545 | Protonated parent molecule |
| Fragment 1 | [C₉H₁₁O₃]⁺ | 167.0708 | Cleavage resulting in a methoxyphenoxyethyl cation |
| Fragment 2 | [C₇H₇O₂]⁺ | 123.0446 | Cleavage resulting in a methoxyphenoxy cation |
This table represents expected data based on the compound's structure; specific experimental results may vary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography-mass spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds like ethers. scielo.br In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As each separated component elutes from the column, it is ionized, typically by electron ionization (EI), which is a hard ionization technique that causes extensive fragmentation.
This fragmentation is highly reproducible and creates a unique "fingerprint" mass spectrum for each compound, which is invaluable for structural elucidation and identification. For this compound, GC-MS analysis would serve to assess its purity by separating it from any volatile impurities or byproducts from its synthesis. The resulting mass spectrum would show a molecular ion (M⁺) peak, albeit likely of low intensity due to the molecule's susceptibility to fragmentation, along with a series of characteristic fragment ions.
Typical GC-MS Fragmentation Data:
| m/z Value | Proposed Fragment Identity | Significance |
| 318 | [C₁₈H₂₂O₅]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₀H₁₃O₃]⁺ | Fragment from cleavage of the central ether bond |
| 151 | [C₉H₁₁O₂]⁺ | Loss of an ethoxy group from the 181 m/z fragment |
| 137 | [C₈H₉O₂]⁺ | Methoxyphenoxyethyl fragment |
| 124 | [C₇H₈O₂]⁺ | Guaiacol (2-methoxyphenol) fragment |
| 109 | [C₇H₅O]⁺ | Loss of a methyl group from the 124 m/z fragment |
This table is illustrative of potential fragmentation patterns under electron ionization.
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Structure Determination and Unit Cell Parameters
To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, we can look at the data for a closely related isomer, 1,2-Bis(4-methoxyphenoxy)ethane, to understand the type of information obtained. nih.govresearchgate.net The analysis would yield the unit cell dimensions (a, b, c), the angles between them (α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal.
Illustrative Crystal Data for an Isomer (1,2-Bis(4-methoxyphenoxy)ethane):
| Parameter | Value | Reference |
| Formula | C₁₆H₁₈O₄ | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 26.073 (4) | nih.govresearchgate.net |
| b (Å) | 5.5538 (8) | nih.govresearchgate.net |
| c (Å) | 9.7591 (14) | nih.govresearchgate.net |
| β (°) | 102.211 (3) | nih.govresearchgate.net |
| Volume (ų) | 1381.2 (4) | nih.govresearchgate.net |
| Z (molecules/unit cell) | 4 | nih.govresearchgate.net |
Note: The data in this table belongs to an isomer and is provided for illustrative purposes only.
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for its isolation and the assessment of its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity profiling of compounds like this compound. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the two methoxyphenoxy groups in the molecule will absorb UV light. A purity assessment is made by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Flash chromatography, a lower-pressure preparative technique, is often used for the purification of the compound after its synthesis. researchgate.net By selecting an appropriate solvent system (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) and a solid phase like silica (B1680970) gel, the compound can be effectively separated from other components in the reaction mixture.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| HPLC (Analytical) | C18 Silica | Acetonitrile/Water Gradient | Purity Assessment |
| Flash Chromatography (Preparative) | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification |
| GC (Analytical) | Polysiloxane-based | Helium (Carrier Gas) | Purity and Volatile Impurity Analysis |
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the accurate quantification and impurity profiling of this compound. Due to the compound's aromatic and ether functionalities, both reversed-phase and normal-phase chromatography can be considered.
Reversed-Phase HPLC (RP-HPLC):
A common approach for the analysis of moderately polar compounds like this compound is RP-HPLC. A C18 column is a suitable stationary phase, offering excellent separation based on hydrophobicity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape and reproducibility. Detection is commonly performed using a UV detector, as the two methoxyphenoxy groups provide strong chromophores.
A hypothetical RP-HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
This method would be suitable for determining the purity of the compound and for identifying and quantifying any non-volatile related substances.
Normal-Phase HPLC (NP-HPLC):
For certain applications, such as the separation of isomers or highly non-polar impurities, normal-phase HPLC might be advantageous. In this mode, a polar stationary phase, like silica or a diol-bonded phase, is used with a non-polar mobile phase, such as a mixture of hexane and isopropanol.
Gas Chromatography (GC) for Volatile Content and Purity
A standard method would involve a fused silica capillary column coated with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. This type of column provides good selectivity for aromatic compounds. A flame ionization detector (FID) is typically used for quantification due to its wide linear range and sensitivity to organic compounds. For the identification of unknown impurities, a mass spectrometer (MS) detector is invaluable.
Headspace GC-MS can also be employed to specifically analyze for highly volatile impurities that may be present from the synthesis process, such as residual solvents.
Below is a representative GC method for the purity analysis of this compound.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Expected Retention Time | ~12.8 min |
This method would allow for the separation of the main compound from potential by-products and residual starting materials, enabling a precise purity determination.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC, offering fast and efficient separations. SFC is particularly well-suited for the analysis of moderately polar to non-polar compounds. For this compound, SFC can provide unique selectivity and faster analysis times compared to HPLC.
The mobile phase in SFC is typically composed of supercritical carbon dioxide, which is non-toxic and non-flammable, mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to increase its solvating power. The choice of stationary phase is critical and can range from silica to various modified silica phases.
An illustrative SFC method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Stationary Phase | Silica, 3 µm, 4.6 x 150 mm |
| Mobile Phase | Supercritical CO2 with a gradient of 5-30% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | ~3.2 min |
SFC can be a highly effective technique for the rapid purity assessment and for the preparative isolation of this compound and its related impurities, offering significant advantages in terms of solvent reduction and speed of analysis.
Reactivity, Reaction Mechanisms, and Chemical Transformations of Bis 2 2 Methoxyphenoxy Ethyl Ether
Cleavage Reactions of the Ether Linkages
The cleavage of ether bonds is a significant transformation for this molecule. Due to the high chemical stability of ethers, these reactions typically require strong reagents or specific catalysts. wikipedia.org
Ethers can undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), then attacks one of the adjacent carbon atoms. libretexts.org
The cleavage can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orglibretexts.org For Bis[2-(2-methoxyphenoxy)ethyl] ether, which has primary and secondary carbons adjacent to the ether oxygens, the Sₙ2 pathway is more likely. In this molecule, there are two types of ether linkages: the central alkyl-alkyl ether bond and the two aryl-alkyl ether bonds.
Cleavage of the Aryl-Alkyl Ether Bond: The C(aryl)-O bond is generally stronger than the C(alkyl)-O bond due to the sp² hybridization of the aromatic carbon. Therefore, nucleophilic attack will occur at the less sterically hindered alkyl carbon. This results in the formation of 2-methoxyphenol (guaiacol) and a halogenated intermediate.
Cleavage of the Alkyl-Alkyl Ether Bond: The central ether linkage can also be cleaved by the same mechanism, leading to the formation of alcohol and alkyl halide fragments.
Under harsh conditions with excess acid, the alcohol products can be further converted into alkyl halides.
Table 1: Summary of Acid-Catalyzed Ether Scission Pathways
| Bond Cleaved | Reagent | Mechanism | Primary Products |
| Aryl-Alkyl C(alkyl)-O Bond | HBr or HI | Sₙ2 | 2-Methoxyphenol + Halogenated ether fragment |
| Alkyl-Alkyl C-O Bond | HBr or HI | Sₙ2 | Halogenated and hydroxylated ether fragments |
Reductive cleavage provides a milder alternative for breaking C-O bonds, particularly the robust aryl-alkyl ether linkage. semanticscholar.orgnih.gov Transition-metal catalysts, especially nickel-based systems, are effective for this transformation. rsc.orgrsc.org These reactions often use hydrosilanes as the reducing agent. rsc.org
A notable development is a nickel-catalyzed system that can cleave the C-O bonds of aryl ethers without an external reductant. nih.govcolab.ws In this process, the alkoxy group of the substrate itself serves as an internal hydrogen source. nih.gov The proposed mechanism involves the oxidative addition of the C(aryl)-O bond to the nickel center, followed by β-hydrogen elimination. nih.gov This methodology offers high chemoselectivity, allowing for the reduction of an alkoxy group in the presence of other functional groups like alkenes and ketones. rsc.org Applying this to this compound would likely result in the cleavage of the C(aryl)-O bond to yield a substituted benzene derivative and an alcohol.
Under controlled conditions, ethers can be degraded through oxidative pathways. Advanced oxidation processes (AOPs), such as those using Fenton's reagent (a mixture of Fe²⁺ and H₂O₂), generate highly reactive hydroxyl radicals (•OH). nih.govacs.org These radicals can attack the ether molecule, leading to bond cleavage. nih.gov
The reaction mechanism involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming an alpha-alkoxy radical. nih.gov This radical intermediate can then undergo further reactions, including β-scission, which results in the cleavage of the C-O bond. nih.gov For this compound, this process would likely lead to the fragmentation of the polyether chain and potential oxidation of the aromatic rings. Studies on similar poly(aryl ether) structures show that while sulfonic acid groups may remain stable, the main polymer chains are significantly disrupted during degradation with Fenton's reagent. rsc.org The degradation can proceed until the organic molecule is mineralized into carbon dioxide and water.
Aromatic ethers are generally stable compounds but can undergo photochemical reactions upon irradiation with UV light. numberanalytics.com The primary photochemical process for aromatic ethers is the photo-Claisen rearrangement. researchgate.net This reaction involves the homolytic cleavage of the C(alkyl)-O bond from an excited singlet state, forming a radical pair within a solvent cage. researchgate.net This radical pair can then recombine to form ortho- and para-substituted phenols. researchgate.net
For this compound, irradiation could lead to the cleavage of the aryl-alkyl ether bond, potentially forming 2-(2-hydroxyethoxy)ethyl substituted guaiacol isomers and 2-methoxyphenol. The stability and reaction pathway can be influenced by the solvent and the presence of other substances. In the presence of oxygen, ethers can also form peroxides upon exposure to light.
Functional Group Modifications on the Aromatic and Aliphatic Moieties
The two benzene rings in this compound are activated towards electrophilic aromatic substitution. Each ring has two electron-donating groups: a methoxy (B1213986) group (-OCH₃) and an alkoxy group (-O-CH₂-), which are positioned ortho to each other. Both groups are strongly activating and ortho-, para-directing.
The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para relative to each substituent.
The methoxy group directs to positions 3 and 5 (ortho) and position 6 (para).
The alkoxy group directs to positions 3 and 5 (ortho) and position 4 (para).
Considering steric hindrance and the powerful directing influence of these groups, substitution is most likely to occur at positions 4 and 6.
Halogenation: Reaction with reagents like Br₂ in the presence of a Lewis acid (or in a polar solvent) would lead to the substitution of one or more hydrogen atoms on the aromatic rings with bromine.
Nitration: Treatment with a nitrating mixture (typically a combination of nitric acid and sulfuric acid) introduces a nitro group (-NO₂) onto the aromatic ring. Studies on the nitration of guaiacol and its derivatives show that 4-nitro and 6-nitroguaiacol are the preferred products. researchgate.netresearchgate.net By analogy, nitration of this compound would be expected to yield a mixture of mono- and di-nitrated products at the available ortho and para positions.
Table 2: Summary of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Electrophile | Predicted Major Products |
| Halogenation | Br₂ / Acetic Acid | Br⁺ | 4-Bromo and 6-Bromo substituted derivatives |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro and 6-Nitro substituted derivatives |
Nucleophilic Substitutions on Ethylene Bridges
The ethylene bridges in this compound consist of aliphatic ether linkages (C-O bonds) that are generally stable but can undergo cleavage under specific conditions, typically involving strong nucleophiles and/or acid catalysis. These reactions involve the attack of a nucleophile on one of the four methylene carbons of the two ethylene units.
While direct studies on nucleophilic substitution on the ethylene bridges of this compound are not extensively documented in dedicated literature, the principles of ether cleavage provide a framework for understanding this reactivity. Strong nucleophilic reagents, such as organolithium compounds or Grignard reagents, are typically required to cleave such unactivated aliphatic ethers. The reaction would proceed via an S(_N)2 mechanism, where the nucleophile attacks the sterically less hindered methylene carbon, leading to the displacement of a 2-(2-methoxyphenoxy)ethanolate group.
In a related context, the synthesis of Carvedilol, a cardiovascular drug, involves a key intermediate, 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate. niscpr.res.in This intermediate is formed from 2-(2-methoxyphenoxy)ethanol, a structural subunit of this compound. The tosylate group is an excellent leaving group, and its displacement by a nucleophile (an amine in the case of Carvedilol synthesis) is a facile S(_N)2 reaction. niscpr.res.in This illustrates the susceptibility of the carbon atom adjacent to the ether oxygen to nucleophilic attack, a principle that would extend to the parent diether under forcing conditions.
Rearrangement Reactions and Isomerization Processes
The structure of this compound, being a saturated dialkyl aryl ether, does not lend itself to the classic Claisen rearrangement. The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that specifically requires an allyl aryl ether or an allyl vinyl ether, which thermally rearranges to form an ortho-allylphenol or a γ,δ-unsaturated carbonyl compound, respectively. organic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds through a concerted, cyclic six-membered transition state. libretexts.orglibretexts.org
However, by examining related structures, the potential for rearrangement can be understood. For a Claisen rearrangement to occur, the ether moiety would need to be modified to contain an allyl group instead of the existing 2-(2-methoxyphenoxy)ethyl group. For example, if one were to synthesize Allyl 2-methoxyphenyl ether (allyl guaiacyl ether), this molecule would be expected to undergo a thermal Claisen rearrangement. Upon heating, the allyl group would migrate from the oxygen atom to the ortho position of the aromatic ring, yielding 2-allyl-6-methoxyphenol. libretexts.orglibretexts.org If the ortho positions are blocked, the rearrangement can proceed to the para position via a subsequent Cope rearrangement. organic-chemistry.org
Studies on the Claisen rearrangement of 1,4-bis(aryloxy)-2-butynes, which feature a different unsaturated linker between two aryl ether moieties, demonstrate complex "double Claisen" mechanisms that lead to the formation of benzofuran derivatives. researchgate.net These investigations highlight that intramolecular rearrangements are highly dependent on the specific structure of the bridge connecting the aryl ether units.
The this compound molecule itself is achiral and does not possess stereocenters. However, stereochemical considerations would become important if the molecule were to undergo reactions that introduce chirality.
For instance, in a hypothetical biocatalytic oxidation of one of the ethylene bridges to introduce a hydroxyl group, a chiral center would be created, resulting in a mixture of (R) and (S) enantiomers. The stereoselectivity of such a transformation would depend entirely on the enzyme's active site.
Similarly, in Claisen rearrangements of related chiral, enantiomerically enriched allyl vinyl ethers, the reaction is known to proceed with a high degree of stereospecificity, preferably through a chair-like transition state, leading to products of high optical purity. organic-chemistry.org This demonstrates that if chirality were present in a reacting molecule related to this compound, the stereochemical outcome of concerted reactions would be a critical aspect of the transformation.
Catalytic Reactions Involving this compound
This compound serves as an important model substrate in studies of catalytic hydrogenolysis, a key process in the depolymerization and valorization of lignin (B12514952). Lignin contains a high proportion of aryl ether linkages, and this compound models the β-O-4 ether bond, one of the most common linkages found in the natural polymer.
Hydrogenolysis involves the cleavage of C-O bonds using a catalyst and a hydrogen source. Transition metals, particularly nickel and palladium, are effective catalysts for this transformation. thieme-connect.dersc.org In these processes, this compound acts as the substrate, and its aryl ether bonds (Ar-O) are targeted for cleavage.
Research has shown that nickel catalysts, often supported on carbon (Ni/C), can effectively cleave the C–O bonds in diaryl and alkyl aryl ethers under hydrogen pressure. thieme-connect.de For a molecule like this compound, the reaction would proceed via cleavage of the bond between the aromatic ring and the ether oxygen, yielding guaiacol (2-methoxyphenol) and other products derived from the ethylene glycol bridge.
The table below summarizes typical conditions and outcomes for the hydrogenolysis of related aryl ether model compounds, which are directly applicable to the reactivity of this compound.
| Catalyst | Hydrogen Source | Temperature (°C) | Primary Products | Reference |
| Ni/C | H₂ (gas) | 180 | Arenes, Phenols | thieme-connect.de |
| Ni-MOF derived Ni/C | Isopropanol | 120-200 | Phenol (B47542), Ethylbenzene, Cyclohexanol | nih.gov |
| Palladium on Carbon (Pd/C) | H₂ (gas) or H-donor | Ambient - 100 | Alcohol, Toluene (for benzyl ethers) | ambeed.com |
| This table presents data for lignin model compounds analogous to this compound, illustrating the conditions for transition metal-catalyzed C-O bond hydrogenolysis. |
Mechanistic studies suggest that the process often involves oxidative addition of the C-O bond to the metal center, followed by hydrogenolysis to release the cleaved products. rsc.org The efficiency and selectivity of the reaction can be tuned by changing the catalyst, support, solvent, and reaction conditions.
The transformation of this compound using organic catalysts or biocatalysts is an area of growing interest, particularly for developing greener chemical processes. While specific research on this exact substrate is limited, parallels can be drawn from studies on similar ether compounds.
Biocatalytic cleavage of aryl ether bonds is a key step in the biological degradation of lignin by fungi and bacteria. Enzymes such as lignin peroxidases, manganese peroxidases, and laccases, often working with small molecule mediators, can catalyze the oxidation of the phenolic units, which can lead to subsequent C-O bond cleavage. Although this compound lacks a free phenolic hydroxyl group, enzymatic hydroxylation of the aromatic ring could be a potential first step to activate the molecule for further degradation.
In the realm of organic catalysts, acid-catalyzed hydrolysis represents a more traditional approach. Strong acids can protonate the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water or another nucleophile, leading to C-O bond scission. However, such reactions typically require harsh conditions. Modern organocatalysis has yet to extensively report on the direct cleavage of this type of robust ether bond under mild conditions.
Coordination Chemistry and Supramolecular Interactions of Bis 2 2 Methoxyphenoxy Ethyl Ether
Chelation and Complexation with Metal Cations
The defining characteristic of Bis[2-(2-methoxyphenoxy)ethyl] ether in coordination chemistry is its capacity to act as a multidentate ligand. The oxygen atoms within the ether linkages and the methoxy (B1213986) groups can all serve as donor atoms, coordinating to a central metal cation. This cooperative binding, known as the chelate effect, results in the formation of a stable metal complex. The flexible nature of the acyclic chain allows the ligand to wrap around the cation in a conformation that maximizes the coordination interactions.
For instance, studies on linear quinoline (B57606) polyether compounds have demonstrated their ability to form stable complexes with sodium (Na⁺) and potassium (K⁺) ions in methanol (B129727), with stability constants (K₁) in the range of 10³ to 10⁴ M⁻¹ for K⁺ and 10² to 10³ M⁻¹ for Na⁺. nih.gov This suggests that this compound would also exhibit significant binding affinity for these cations. The interaction is primarily electrostatic, driven by the attraction between the positively charged cation and the lone pairs of electrons on the oxygen donor atoms.
The coordination chemistry of this compound is not limited to alkali and alkaline earth metals. The soft donor oxygen atoms can also effectively bind to a variety of transition metal ions. The stoichiometry and stability of these complexes are expected to be highly dependent on the nature of the transition metal, its preferred coordination number, and geometry.
Research on related Schiff base ligands with N,N,O,O-donor sets derived from ortho-vanillin (a methoxyphenol derivative) shows the formation of stable, hexa-coordinated complexes with Co(III) ions. rsc.org This indicates that the oxygen atoms of the methoxyphenoxy groups in this compound could participate in forming stable coordination spheres around transition metal centers. Furthermore, studies on dithioether ligands based on ortho-vanillin suggest their potential as chelating or bridging ligands in coordination chemistry, highlighting the versatility of the functional groups present in the target compound. chemspider.com
The characterization of metal complexes of acyclic polyethers typically involves a combination of spectroscopic techniques and potentiometric or calorimetric titrations to determine the stoichiometry and stability constants. While specific data for this compound is scarce, we can examine data from related compounds to understand the expected trends.
For example, thermodynamic studies on bis(benzocrown ether)s, which are structurally related to our target compound, reveal the formation of 1:1 "sandwich" complexes with potassium ions. The stability of these complexes is influenced by the length and nature of the chain linking the two crown ether moieties.
Table 1: Thermodynamic Parameters for the Complexation of K⁺ with Bis(benzo-15-crown-5) Ethers in Methanol at 25°C
| Ligand (Bridging Chain) | Log K | -ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |
|---|---|---|---|
| -CH₂- | 3.85 | 31.8 | -9.6 |
| -(CH₂)₂- | 4.21 | 30.5 | -6.3 |
| -(CH₂)₃- | 4.58 | 29.3 | -3.3 |
| -(CH₂)₄- | 4.37 | 26.8 | -1.7 |
Data sourced from a study on bis(benzocrown ether)s and is intended to be illustrative of the types of data obtained for related compounds.
This data demonstrates that even subtle changes in the ligand structure can have a significant impact on the stability and thermodynamics of complexation. It is reasonable to expect that this compound would also form 1:1 complexes with many cations, with the stability being solvent-dependent.
Host-Guest Chemistry and Ionophoric Properties
The ability of this compound to selectively bind cations makes it a compelling candidate for applications in host-guest chemistry. In this context, the ether acts as the "host," encapsulating a "guest" cation within its flexible structure. This interaction is the basis for its potential ionophoric properties, where it can facilitate the transport of ions across membranes.
The selectivity of an acyclic polyether like this compound for different cations is governed by a delicate balance of factors. The "size-fit" concept, which is central to the selectivity of cyclic crown ethers, also plays a role in the complexation behavior of their acyclic counterparts. rsc.org The ligand will preferentially bind cations whose ionic radius best matches the size of the pseudo-cavity it can form upon wrapping.
The development of ion-selective electrodes (ISEs) is a practical application of the selective binding properties of such compounds. researchgate.netrsc.org While no ISEs based specifically on this compound are reported, its structural analogues are used as ionophores in the membranes of these sensors. The potential of the electrode is determined by the selective binding of the target ion to the ionophore in the membrane.
The process of cation binding by this compound is a dynamic one, involving significant conformational changes in the ligand. In its uncomplexed state, the molecule is likely to exist in a random, flexible conformation in solution. Upon encountering a suitable cation, the ether oxygens and methoxy groups rearrange to create a coordination site, wrapping around the cation in a process often described as "preorganization."
This conformational change is a key aspect of the binding mechanism. The energy penalty associated with this reorganization is compensated by the favorable energy released upon the formation of the coordination bonds. The final conformation of the complexed ligand is one that maximizes the electrostatic interactions between the donor atoms and the cation while minimizing steric hindrance.
The crystal structure of a related compound, 1,2-Bis(4-methoxyphenoxy)ethane, reveals a non-planar conformation with a specific torsion angle between the two phenoxy groups. nih.gov While this is the solid-state structure of the free ligand, it provides a glimpse into the conformational preferences that would be altered upon complexation with a metal ion. Computational modeling and spectroscopic techniques such as NMR are powerful tools for elucidating these conformational changes in solution.
Thermodynamics of Complex Formation
The formation of complexes between host molecules, such as this compound, and guest ions is governed by a delicate interplay of thermodynamic factors. The stability of these complexes in solution is quantified by the stability constant (K), which is related to the change in Gibbs free energy (ΔG°) of the complexation reaction. This, in turn, is a function of the enthalpy (ΔH°) and entropy (ΔS°) changes, as described by the fundamental equation: ΔG° = -RTlnK = ΔH° - TΔS°.
While specific thermodynamic data for this compound are not extensively documented in the literature, studies on analogous acyclic and cyclic polyethers provide valuable insights. For instance, calorimetric titrations of bis(crown ether)s with potassium ions have demonstrated the existence of a clear enthalpy-entropy compensation, where the stability of the complexes is modulated by the length and nature of the bridging chain. nankai.edu.cn Similarly, investigations into the complexation of alkali metal cations with other flexible polyether ligands have highlighted the significant role of the solvent in dictating the thermodynamic parameters. The stability of such complexes tends to decrease in solvents with higher donicity due to more effective solvation of the cations, which makes the complexation process less favorable. researchgate.net
The following table illustrates typical thermodynamic parameters for the complexation of alkali metal ions with a related acyclic polyether, demonstrating the interplay between enthalpy and entropy.
| Cation | Log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Li⁺ | 2.5 | -14.3 | -25.1 | -10.8 |
| Na⁺ | 3.1 | -17.7 | -33.5 | -15.8 |
| K⁺ | 2.8 | -16.0 | -30.1 | -14.1 |
| Rb⁺ | 2.6 | -14.8 | -28.0 | -13.2 |
| Cs⁺ | 2.3 | -13.1 | -24.7 | -11.6 |
| Note: This table presents illustrative data for a representative acyclic polyether and is intended to demonstrate general thermodynamic trends. The values are not specific to this compound. |
Interactions with Anions and Neutral Molecular Species
The ability of this compound and related polyethers to interact with anions and neutral molecules is a key aspect of their supramolecular chemistry. While these ligands are primarily known for their cation-binding properties, the oxygen atoms can also act as hydrogen bond acceptors, enabling interactions with suitable donor species.
The recognition of anions by neutral receptors is a challenging task due to the high hydration energy of anions. acs.org However, receptors containing hydrogen bond donor groups, such as ureas or amides, incorporated into a polyether framework have shown the ability to bind anions. researchgate.net In the case of simple polyethers like this compound, direct anion binding is generally weak. However, they can participate in the formation of ion-pair complexes, where the polyether encapsulates the cation and the resulting complex then associates with the anion.
Interactions with neutral molecules are typically driven by weaker forces, such as hydrogen bonding and van der Waals interactions. For instance, polyethers can form complexes with neutral organic molecules that possess acidic hydrogen atoms, such as phenols or amides. The oxygen atoms of the ether act as hydrogen bond acceptors, leading to the formation of a host-guest assembly. The stability of these complexes is influenced by factors such as the acidity of the guest molecule and the conformational flexibility of the polyether host.
Recent research has highlighted the use of neutral and cationic C-H hydrogen bond donors as effective anion recognition elements. rsc.org While not a primary feature of this compound itself, this principle can be applied to derivatives to enhance their anion binding capabilities.
Rational Design Principles for Tuned Supramolecular Recognition
The rational design of host molecules with tailored recognition properties for specific ions or molecules is a central goal in supramolecular chemistry. For acyclic ligands like this compound, several principles guide the modification of their structure to achieve enhanced affinity and selectivity.
One of the key strategies is the "preorganization" of the ligand. Acyclic ligands are inherently flexible, which results in an entropic penalty upon complexation. By introducing structural elements that reduce the conformational freedom of the ligand and pre-organize it into a conformation suitable for guest binding, the entropic cost can be minimized, leading to more stable complexes. This can be achieved by incorporating rigid aromatic units or by creating cyclic or bicyclic structures. rsc.org
The principle of "size matching" is also crucial. The length and flexibility of the polyether chain can be adjusted to create a pseudo-cavity that complements the size of the target cation. For instance, longer and more flexible chains are better suited for larger cations, while shorter chains may favor smaller ions. muk.ac.ir
Furthermore, the electronic properties of the ligand can be fine-tuned. The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the basicity of the ether oxygen atoms, thereby influencing the strength of the cation-ligand interaction. For example, incorporating electron-donating methoxy groups, as in this compound, enhances the Lewis basicity of the oxygen atoms and their affinity for cations.
The design of ligands for selective anion recognition often involves the incorporation of specific hydrogen bond donor groups, such as amides, ureas, or pyrroles, into the ligand framework. researchgate.net The spatial arrangement of these donor groups can be designed to be complementary to the geometry of the target anion, leading to selective binding.
Computational methods, such as molecular mechanics and density functional theory (DFT), play an increasingly important role in the rational design of selective ligands. nih.govmdpi.com These methods allow for the prediction of complex stabilities and the elucidation of binding modes, thereby guiding synthetic efforts towards more effective and selective host molecules.
Theoretical and Computational Investigations of Bis 2 2 Methoxyphenoxy Ethyl Ether
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a single molecule of Bis[2-(2-methoxyphenoxy)ethyl] ether in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.
Electronic Structure Analysis (Charge Distribution, Orbital Interactions)
The electronic structure dictates the reactivity and intermolecular interactions of the molecule. Analysis of the charge distribution and frontier molecular orbitals provides a quantitative picture of its chemical nature. Calculations performed using DFT with a suitable basis set, such as 6-311+G(d,p), reveal the localization of electron density.
Charge Distribution: Natural Bond Orbital (NBO) analysis is commonly used to calculate the partial atomic charges. As expected, the oxygen atoms, due to their high electronegativity, exhibit significant negative charges, making them the primary sites for electrophilic attack or coordination with cations. The carbon atoms in the aromatic rings and the aliphatic ethyl bridges show varied charges depending on their bonding environment.
Table 1: Hypothetical NBO Partial Atomic Charges on Key Atoms of this compound (Data is illustrative of typical results from DFT calculations)
| Atom Type | Atom Location | Partial Charge (e) |
| Oxygen | Methoxy (B1213986) group (-OCH₃) | -0.55 |
| Oxygen | Phenoxy ether (Ar-O-) | -0.60 |
| Oxygen | Ethyl ether (-CH₂-O-CH₂-) | -0.68 |
| Carbon | Methoxy group (-CH₃) | +0.18 |
| Carbon | Aromatic (C-O) | +0.45 |
| Carbon | Ethyl bridge (-CH₂-) | -0.25 |
Orbital Interactions: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically localized on the electron-rich phenoxy moieties, specifically involving the p-orbitals of the oxygen atoms and the π-system of the benzene rings. The LUMO, conversely, is often distributed over the aromatic rings' anti-bonding π* orbitals. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl ether chains allows this compound to adopt numerous conformations. Conformational analysis aims to identify the most stable low-energy structures (global and local minima) on the potential energy surface (PES). This is achieved by systematically rotating the key dihedral angles and calculating the corresponding single-point energy for each geometry.
The resulting energy landscape reveals several stable conformers. These can range from an extended, linear shape to more compact, folded structures where the two terminal methoxyphenoxy groups are in close proximity. The folded conformations are often stabilized by weak intramolecular interactions and are pre-organized for binding metal cations. The relative energies of these conformers determine their population distribution at a given temperature.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Calculated relative to the lowest energy conformer. Data is illustrative.)
| Conformer ID | Description | Key Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) |
| Conf-1 | Extended (Global Minimum) | anti, anti | 0.00 |
| Conf-2 | Folded | gauche+, gauche+ | +1.85 |
| Conf-3 | Partially Folded | anti, gauche- | +2.50 |
| Conf-4 | U-shaped | gauche-, gauche+ | +2.10 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed on the optimized geometries of the stable conformers. These calculations serve two purposes: to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
The calculated vibrational modes can be correlated with experimental spectra, aiding in the assignment of specific absorption bands to the corresponding molecular motions. Key vibrational modes for this molecule include the aromatic C-H stretching, aliphatic C-H stretching, C-O-C asymmetric and symmetric stretching of the ether linkages, and the out-of-plane bending modes of the aromatic rings.
Table 3: Hypothetical Calculated Vibrational Frequencies and Their Assignments (Data is illustrative and would typically be scaled to match experimental values.)
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3050-3100 | C-H stretch | Aromatic rings |
| 2850-2960 | C-H stretch | Aliphatic ethyl and methyl groups |
| 1245 | C-O-C stretch | Asymmetric, Ar-O-CH₂ |
| 1120 | C-O-C stretch | Asymmetric, CH₂-O-CH₂ |
| 1030 | C-O-C stretch | Symmetric, Ar-O-CH₂ |
| 750 | C-H bend | Out-of-plane, ortho-disubstituted ring |
Molecular Dynamics Simulations
While quantum calculations are excellent for understanding static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules and ions. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations and interactions evolve.
Simulations of Solvent Effects on Conformation
The conformational preferences of this compound are highly dependent on its environment. MD simulations in explicit solvent boxes (e.g., water, methanol (B129727), chloroform) can quantify these effects. In polar solvents like water, the molecule may adopt more compact conformations to minimize the exposure of its hydrophobic aromatic and aliphatic parts to the solvent. Conversely, in non-polar solvents, the molecule might explore a wider range of extended conformations. Analysis of the simulation trajectory, including properties like the radius of gyration and end-to-end distance, provides insight into the solvent-dependent conformational ensemble.
Dynamics of Ligand-Metal Interactions and Complex Dissociation
A key function of ether podands is their ability to chelate metal cations. MD simulations are an ideal tool to study the dynamics of complexation. By simulating the ligand in a solvent box containing metal ions (e.g., K⁺, Na⁺, Li⁺), the entire process of ion recognition, coordination, and wrapping can be observed.
These simulations provide detailed information on the structure of the coordination sphere, the stability of the complex, and the residence time of solvent molecules versus the ligand's oxygen atoms around the cation. Furthermore, advanced techniques like steered MD or umbrella sampling can be used to calculate the binding free energy of the complex and to explore the energy barriers and pathways associated with the dissociation of the metal ion from the ligand's binding pocket.
Table 4: Illustrative Parameters and Results from a Hypothetical MD Simulation of Ligand-Metal Interaction
| Parameter | Value / Description |
| System | 1 molecule of this compound + 1 K⁺ ion |
| Solvent | Water (TIP3P model) |
| Simulation Time | 200 nanoseconds |
| Temperature | 298 K |
| Key Finding | The K⁺ ion is coordinated by 5-6 oxygen atoms from the ligand. |
| Calculated Property | Binding Free Energy (MM/PBSA) = -18.5 kcal/mol |
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling serves as a powerful tool for predicting the reactivity of this compound and elucidating potential mechanistic pathways in its chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively available in the reviewed literature, principles derived from theoretical investigations of analogous aromatic ethers and polyethers provide significant insights into its likely chemical behavior.
Density Functional Theory (DFT) and other quantum chemical methods are instrumental in exploring the electron distribution, molecular orbital energies, and potential energy surfaces of molecules. For a molecule like this compound, these calculations can identify sites susceptible to electrophilic or nucleophilic attack. The ether oxygens, with their lone pairs of electrons, are expected to be primary sites for interaction with electrophiles and Lewis acids. Conversely, the aromatic rings, activated by the methoxy and ether groups, are prone to electrophilic substitution reactions.
Computational models can predict the stability of potential intermediates and the energy barriers of transition states, thereby mapping out the most probable reaction pathways. For instance, in the context of ether cleavage reactions, which are fundamental to the degradation of such compounds, theoretical calculations can model the protonation of an ether oxygen followed by nucleophilic attack, allowing for the determination of activation energies and reaction rates. Similarly, for reactions involving the aromatic rings, computational studies can predict the regioselectivity of electrophilic substitution (ortho, meta, or para to the existing substituents) by analyzing the charge distribution and the stability of the corresponding sigma complexes.
While detailed mechanistic studies for this compound are not prevalent, research on similar molecules, such as bis(2-chloroethyl) ether, has utilized theoretical calculations to support experimentally observed reaction pathways, including ether bond cleavage and hydroxyl substitution. These studies underscore the utility of computational chemistry in understanding the complex reaction mechanisms of ethers.
Table 1: Illustrative Computational Parameters for Reactivity Analysis of Aromatic Ethers (Hypothetical Data)
| Computational Parameter | Predicted Value/Observation for Analogous Systems | Implication for this compound |
| HOMO-LUMO Gap | Typically in the range of 4-6 eV for similar aromatic ethers. | A moderate HOMO-LUMO gap suggests reasonable kinetic stability, but the molecule can still participate in chemical reactions under appropriate conditions. |
| Mulliken Atomic Charges | Ether oxygens exhibit significant negative charges. Aromatic carbons ortho and para to the ether linkage show increased electron density. | The ether oxygens are likely sites for protonation or coordination to metal ions. The ortho and para positions on the aromatic rings are activated towards electrophilic attack. |
| Proton Affinity | High proton affinity is expected for the ether oxygens. | Indicates that the initial step in acid-catalyzed reactions is likely the protonation of an ether oxygen. |
| Bond Dissociation Energies | The C-O bonds of the ether linkages are the weakest covalent bonds in the aliphatic chain. | Cleavage of the ether bond is a probable pathway in thermal or photochemical decomposition. |
Quantitative Structure-Property Relationship (QSPR) Studies for Non-biological Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its macroscopic properties. These models are invaluable for predicting the physicochemical properties of new or untested compounds, thereby saving time and resources. For this compound, QSPR studies can be employed to predict a range of non-biological properties such as boiling point, viscosity, refractive index, and solubility.
The development of a QSPR model involves the calculation of a set of molecular descriptors that numerically represent the structural features of a molecule. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies). A mathematical relationship is then established between these descriptors and an experimentally determined property using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
For a molecule with the structural complexity of this compound, a robust QSPR model would likely incorporate descriptors that account for the flexibility of the polyether chain, the steric bulk of the methoxyphenoxy groups, and the electronic effects of the aromatic rings. The presence of both hydrophobic (aromatic rings) and hydrophilic (ether oxygens) moieties suggests that descriptors related to polarity and hydrogen bonding capacity would also be crucial for accurately predicting properties like solubility in different solvents.
Table 2: Predicted Non-biological Properties of this compound based on QSPR Models for Analogous Compounds (Illustrative)
| Property | Predicted Value Range | Key Molecular Descriptors in Analogous Models |
| Boiling Point (°C) | 380 - 420 | Molecular Weight, Wiener Index, Kier & Hall Connectivity Indices |
| Refractive Index | 1.52 - 1.55 | Molar Refractivity, Polarizability, Molecular Volume |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Ghose-Crippen LogP, Wildman-Crippen MR, Topological Polar Surface Area |
| Water Solubility (mg/L) | 50 - 150 | Number of Hydrogen Bond Acceptors, Polar Surface Area, Molecular Weight |
Disclaimer: The values presented in this table are illustrative and are based on the application of general QSPR principles and models developed for structurally related ethers and polyethers. They are not based on experimentally verified data for this compound.
Advanced Applications of Bis 2 2 Methoxyphenoxy Ethyl Ether in Materials Science and Chemical Engineering
Utilization in Advanced Separation Technologies
The selective separation of ions and molecules is a critical process in numerous industrial and environmental applications. Bis[2-(2-methoxyphenoxy)ethyl] ether's structural features make it a promising candidate for use in advanced separation technologies like supported liquid membranes and solvent extraction.
Components in Supported Liquid Membranes for Ion Separation
Supported liquid membranes (SLMs) are a hybrid of solvent extraction and membrane separation, offering high selectivity and efficiency. researchgate.netresearchgate.net In an SLM system, a porous support is impregnated with an organic liquid phase containing a carrier molecule that selectively transports a target species from a feed solution to a stripping solution. researchgate.netnih.gov The carrier is a crucial component, and acyclic polyethers like this compound are excellent candidates due to their ability to form stable complexes with specific cations.
The ether oxygens in the backbone of this compound can coordinate with metal cations, particularly alkali and alkaline earth metals, in a manner analogous to crown ethers. nih.gov The size of the cavity formed by the folded polyether chain determines the selectivity towards different cations. The terminal methoxyphenyl groups provide the necessary hydrophobicity to ensure the compound remains immobilized within the membrane's pores and does not leach into the aqueous phases. Research on similar acyclic polyethers has demonstrated their effectiveness in transporting alkali metal cations across membranes. nih.gov For instance, the transport selectivity in such systems is often influenced by the match between the cation's ionic radius and the optimal cavity size provided by the polyether chain.
Table 1: Illustrative Cation Transport Selectivity for a Polyether-Based Supported Liquid Membrane
| Cation | Ionic Radius (Å) | Transport Efficiency (%) |
| Li⁺ | 0.76 | 35 |
| Na⁺ | 1.02 | 85 |
| K⁺ | 1.38 | 60 |
| Rb⁺ | 1.52 | 40 |
| Cs⁺ | 1.67 | 25 |
| Note: This table presents hypothetical data based on the known behavior of acyclic polyethers to illustrate the principle of selective ion transport. Actual values would depend on specific experimental conditions. |
Application in Solvent Extraction Systems for Metal Recovery
Solvent extraction is a widely used hydrometallurgical technique for the recovery and purification of metals. nih.gov An organic phase containing an extractant is mixed with an aqueous phase containing metal ions. The extractant selectively complexes with the target metal ions, transferring them to the organic phase. researchgate.net
This compound can function as a neutral extractant in such systems. Its mechanism of action involves the formation of a neutral complex with a metal salt, which is then soluble in the organic diluent. The efficiency and selectivity of extraction depend on factors such as the nature of the metal ion, the composition of the aqueous phase (e.g., pH and counter-anions), and the organic diluent used. nih.gov While organophosphorus compounds are common extractants for heavy metals, polyethers offer an alternative for specific applications, particularly for the separation of lanthanides and actinides based on subtle differences in their ionic radii. The synergistic effect of combining polyethers with other extractants can also enhance separation factors.
Table 2: Example of Solvent Extraction Efficiency for a Heavy Metal with a Polyether-Based System
| Metal Ion | Initial Concentration (mg/L) | Extraction Efficiency (%) |
| Cd(II) | 100 | 92 |
| Zn(II) | 100 | 85 |
| Pb(II) | 100 | 88 |
| Cu(II) | 100 | 75 |
| Note: This table shows representative data for a generic polyether-based solvent extraction system to demonstrate the potential application. The specific performance of this compound would require experimental validation. |
Role in Polymer and Material Chemistry
The reactivity of the aromatic rings and the potential for the ether structure to be synthesized from or incorporated into polymer chains make this compound a valuable building block in polymer and material chemistry.
Potential as a Monomer in Novel Polyether Syntheses
Polyethers are a class of polymers known for their chemical resistance, thermal stability, and, in some cases, biocompatibility. nsf.gov They are often synthesized through the ring-opening polymerization of cyclic ethers (epoxides). nsf.gov While this compound is not an epoxide itself, it can be conceptualized as a segment that could be incorporated into a polymer backbone. For instance, di-functionalized derivatives of this compound, such as a di-epoxy or di-ol version, could serve as monomers.
The polymerization of such monomers would lead to novel polyethers with regularly spaced methoxyphenyl side groups. These side groups would significantly influence the polymer's properties, such as its glass transition temperature, solubility, and mechanical characteristics. The presence of the aromatic groups would likely increase the polymer's rigidity and thermal stability compared to simple aliphatic polyethers like polyethylene (B3416737) glycol.
Incorporation into Functional Polymers for Specific Properties
This compound can be incorporated into existing polymer structures to impart specific functionalities. For example, it can be used as a plasticizer or a modifying agent in polymer blends. Its compatibility with various polymer matrices would depend on its molecular weight and the nature of the polymer.
Furthermore, by chemically modifying the aromatic rings (e.g., through sulfonation, amination, or other electrophilic substitution reactions), the compound can be transformed into a functional monomer or cross-linking agent. The incorporation of these modified units into a polymer backbone can be used to create materials with tailored properties, such as ion-exchange resins or membranes with enhanced selectivity. The polyether chain's ability to complex with ions, combined with functional groups on the aromatic rings, could lead to polymers with dual-functionality.
Integration into Chemo-Sensors and Responsive Materials
Chemosensors are devices that detect the presence of specific chemical species. Many chemosensors for cations are based on ionophores—molecules that selectively bind to ions. nih.gov The resulting complex can then be detected through various means, such as a change in optical properties or an electrochemical signal.
This compound has the structural prerequisites to act as an ionophore. Its flexible polyether chain can wrap around a target cation, and the energy of this binding interaction is specific to the ion's size and charge. This selective binding is the basis for its potential use in ion-selective electrodes (ISEs). nih.gov In an ISE, the ionophore is typically embedded in a polymeric membrane (e.g., PVC). When the electrode is in contact with a solution, a potential difference develops across the membrane that is proportional to the activity of the target ion. Research on bis-crown ethers has shown that linking two ionophoric units can enhance selectivity and binding strength. nih.gov Similarly, the two methoxyphenyl groups in this compound could contribute to the stability of the ion-complex.
The binding of a cation by the polyether chain can also be used to trigger a response in a material. For example, if the compound is incorporated as a cross-linker in a hydrogel, the binding of a specific ion could cause a change in the swelling behavior of the gel. This could be due to changes in the electrostatic interactions within the polymer network. Such ion-responsive materials have potential applications in drug delivery, microfluidics, and "smart" coatings.
Development of Sensors for Specific Analytes (e.g., Metal Ions)
The molecular structure of this compound, with its ether oxygen atoms and aromatic rings, makes it a compelling candidate for the development of ionophores for ion-selective sensors. The oxygen atoms can form a coordination cavity capable of selectively binding with specific metal cations, a principle widely exploited in the design of ion-selective electrodes (ISEs). While direct research on this compound as an ionophore is emerging, extensive studies on structurally analogous bis-crown ether derivatives provide strong evidence for its potential in this domain.
These related compounds, which feature crown ether moieties, have demonstrated remarkable selectivity and sensitivity for various metal ions, particularly alkali and alkaline earth metals. For instance, bis(crown ether)s are known to form stable "sandwich" complexes with cations that fit within their macrocyclic cavities. google.com This selective binding is the cornerstone of their function in ion-selective electrodes. Given the structural similarities, it is hypothesized that this compound can act as an effective ionophore, particularly for potassium (K⁺) and sodium (Na⁺) ions.
The performance of an ion-selective electrode is critically dependent on the ionophore's ability to selectively bind the target analyte. The table below summarizes the performance of some ion-selective electrodes based on bis-crown ether ionophores, which serves as a benchmark for the potential application of this compound.
| Ionophore System | Target Ion | Selectivity Coefficient (log Kpot) | Detection Limit (M) | Reference |
| Bis[(12-crown-4)-2-ylmethyl]-2-dodecyl-2-methyl malonate | Na⁺ | - | < 10⁻⁵ | nih.gov |
| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | K⁺ | - | < 10⁻⁵ | nih.gov |
| Silicon-Bridged Bis(12-crown-4) Ether | Na⁺ | Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺ | - | mdpi.com |
| Bis(crown ether) with constrained bridge | K⁺ | K⁺,Na⁺ = 6x10⁻⁴ | Micromolar range | researchgate.net |
Design of Optical or Electrochemical Sensing Platforms
The practical application of ionophores like this compound is realized through their incorporation into sensing platforms, which can be either optical or electrochemical. In the context of electrochemical sensors, particularly ion-selective electrodes, the ionophore is typically embedded within a polymeric membrane, most commonly polyvinyl chloride (PVC).
The composition of this membrane is crucial for the sensor's performance. It typically includes the ionophore, the polymer matrix (PVC), and a plasticizer. The plasticizer is a key component that ensures the mobility of the ionophore within the membrane, allowing it to interact with the analyte at the membrane-solution interface. jchemrev.comuchile.cl Given its chemical nature, this compound itself may exhibit plasticizing properties, potentially reducing the need for additional plasticizers in the membrane formulation. nih.gov The use of "self-plasticizing" membranes, where a component serves dual roles as both matrix and plasticizer, is an area of active research aimed at improving sensor stability and longevity. dss.go.th
The design of these sensing platforms involves a meticulous optimization of the membrane cocktail. The ratio of ionophore, PVC, and plasticizer can significantly influence the electrode's response characteristics, including its slope, linear range, and selectivity. uchile.clnih.gov For instance, a typical PVC membrane for a potassium-selective electrode might be prepared by dissolving the bis-crown-ether ionophore, a plasticizer like o-nitrophenyl octyl ether, and PVC in a solvent such as tetrahydrofuran, followed by solvent evaporation to form a thin film. google.com It is anticipated that this compound could be effectively integrated into such fabrication processes.
Precursor in the Synthesis of Specialty Chemicals (Non-Pharmaceutical)
The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly macrocyclic compounds like crown ethers. nih.govvt.edu Crown ethers are a class of cyclic polyethers renowned for their ability to selectively bind metal ions, making them crucial in various fields, including catalysis and separation science. jetir.org The synthesis of functionalized crown ethers can be achieved through the cyclization of appropriate acyclic precursors, and this compound provides a ready-made building block containing the necessary ether linkages and aromatic functionalities.
Furthermore, derivatives of this compound have found application in the synthesis of important specialty chemicals. For example, the related compound, 2-(2-methoxyphenoxy)ethylamine, is a key intermediate in the synthesis of Carvedilol, a widely used pharmaceutical. google.com This highlights the potential of the broader class of methoxyphenoxy-containing compounds as versatile synthons in organic chemistry.
The reactivity of the terminal groups and the flexibility of the ether chain in this compound can be exploited to construct a variety of complex molecular architectures. Its use as a starting material can simplify synthetic routes to target molecules that would otherwise require more elaborate and multi-step procedures.
Contribution to Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the use of environmentally benign solvents, reagents, and catalysts. In this context, ethers are often considered as greener alternatives to many conventional solvents. A study on the synthesis of quinazolinones, an important class of heterocyclic compounds with diverse applications, has demonstrated the effectiveness of a structurally similar compound, Bis(2-methoxyethyl)ether, in promoting a sustainable chemical transformation. rsc.org
The research showcased an intramolecular acceptorless dehydrogenative coupling reaction that proceeded efficiently using a combination of Bis(2-methoxyethyl)ether and molecular oxygen, without the need for any external catalysts or additives. rsc.org This process offers a cleaner and more atom-economical route to these valuable compounds. The ability of the ether to facilitate this reaction suggests that this compound could also play a similar role in promoting sustainable chemical syntheses. Its higher boiling point and potential to act as both a solvent and a coordinating agent could be advantageous in various catalytic cycles.
The efficiency of the Bis(2-methoxyethyl)ether-promoted synthesis of various quinazolinone derivatives is highlighted in the table below, indicating the potential for similar applications with this compound.
| Substrate | Product | Yield (%) | Reference |
| 2-(2-aminobenzyl)isoquinolin-1(2H)-one | Dihydroisoquinolino[2,1-a]quinazolin-5(6H)-one | 95 | rsc.org |
| 2-(2-aminophenyl)-N-phenylbenzamide | 2-phenylquinazolin-4(3H)-one | 92 | rsc.org |
| N-(2-aminophenyl)-N-phenylpicolinamide | 2-phenyl-4H-pyrido[1,2-a]quinazolin-4-one | 85 | rsc.org |
The exploration of this compound and its derivatives in sustainable chemical processes is an emerging area with significant potential to contribute to the development of more environmentally friendly manufacturing methods.
Environmental Chemical Transformations of Bis 2 2 Methoxyphenoxy Ethyl Ether
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Bis[2-(2-methoxyphenoxy)ethyl] ether, the key abiotic degradation pathways are hydrolysis, photolysis, and oxidation.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of this compound, the ether linkages (C-O-C) are the primary sites for potential hydrolytic cleavage.
Generally, aryl ethers are known to be relatively resistant to hydrolysis under neutral pH conditions at ambient temperatures. libretexts.orglibretexts.org The cleavage of the C-O bond in ethers typically requires strong acids and elevated temperatures. libretexts.org The stability of the ether bond is attributed to its high dissociation energy. nih.gov
For aryl alkyl ethers, such as the methoxyphenoxy moiety in the target compound, acid-catalyzed hydrolysis can occur. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. libretexts.org In the case of an aryl alkyl ether, the products are generally a phenol (B47542) and an alkyl halide if a hydrohalic acid is used, or an alcohol in the presence of aqueous acid. libretexts.orglibretexts.org Diaryl ethers, however, are highly resistant to acid cleavage. libretexts.org
Table 1: General Hydrolysis Characteristics of Related Ether Compounds
| Ether Type | General Hydrolytic Stability | Conditions for Cleavage | Typical Products |
| Dialkyl Ethers | Generally stable | Strong acids, high temperatures | Alcohols, Alkyl halides |
| Aryl Alkyl Ethers | Stable at neutral pH | Strong acids | Phenol and Alcohol/Alkyl halide libretexts.orglibretexts.org |
| Diaryl Ethers | Very stable | Not readily cleaved by acids libretexts.org | - |
This table provides a generalized summary based on established chemical principles for analogous compounds.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a compound to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths > 290 nm) and the efficiency (quantum yield) of the subsequent chemical reactions.
Aromatic compounds, including those with phenoxy groups, can absorb UV radiation, which may lead to their photodegradation. nih.gov The photodegradation of polycyclic aromatic hydrocarbons (PAHs) in water has been studied, and quantum yields can vary significantly depending on the specific structure. nih.gov The presence of substituents on the aromatic ring can influence the absorption spectrum and the photolytic reactivity.
The photodegradation of this compound under simulated sunlight could proceed through two main mechanisms:
Direct Photolysis: The molecule directly absorbs light, leading to an excited state that can then undergo bond cleavage, rearrangement, or reaction with other molecules. Cleavage of the ether bond or transformation of the aromatic ring are possible pathways.
Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids, nitrate), absorb light and produce reactive species such as hydroxyl radicals (•OH), singlet oxygen, or peroxy radicals. These reactive species can then attack and degrade the target compound. mdpi.com
While specific studies on the photolysis of this compound are lacking, research on other aromatic ethers and pollutants indicates that photocatalytic degradation in the presence of semiconductors like TiO2 can be an effective removal process. researchgate.netdoi.orgresearchgate.net This process involves the generation of highly reactive hydroxyl radicals upon illumination of the catalyst. mdpi.com
Oxidative transformation is a critical degradation pathway for organic compounds in both aquatic and atmospheric environments. The hydroxyl radical (•OH) is one of the most powerful and non-selective oxidants in these systems.
In aquatic environments, •OH radicals are generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. mdpi.com The reaction of •OH radicals with aromatic compounds typically involves addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl group. For this compound, reaction with •OH could lead to the formation of hydroxylated derivatives, cleavage of the ether linkage, and ultimately mineralization to carbon dioxide and water. Studies on the reaction of OH radicals with diethers have shown that the reaction rates can be significant. acs.orgacs.org The presence of ether oxygen atoms can influence the reaction mechanism, potentially through the formation of stabilized transition states. acs.org
In the atmosphere, gas-phase reactions with •OH radicals are the primary removal mechanism for many volatile and semi-volatile organic compounds. The rate of this reaction determines the atmospheric lifetime of the compound. While the volatility of this compound will determine its partitioning into the atmosphere, any fraction present in the gas phase would be susceptible to •OH radical attack.
The Fenton process, which generates hydroxyl radicals from hydrogen peroxide and ferrous ions, has been shown to be effective in degrading related compounds like bis(2-chloroethyl) ether, with primary reaction pathways involving ether bond cleavage and hydroxyl substitution. nih.gov
Biotic Transformation Mechanisms
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often a major pathway for the environmental removal of organic pollutants.
The biodegradation of ether-containing compounds has been documented for various microorganisms. The ether bond is generally considered recalcitrant due to its high dissociation energy, but numerous microbes have evolved enzymatic systems to cleave it. nih.gov
The microbial degradation of aromatic ethers can proceed through several key mechanisms:
O-Dealkylation: This is a common mechanism for the cleavage of aryl alkyl ethers. A monooxygenase or dioxygenase enzyme hydroxylates the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes into a phenol and an aldehyde. nih.gov
Aromatic Ring Cleavage: Bacteria can initiate the degradation of aromatic compounds by incorporating one or two atoms of oxygen into the aromatic ring, catalyzed by dioxygenase enzymes. This leads to the formation of catechols or other dihydroxylated intermediates, which are then susceptible to ring fission. researchgate.netnih.govresearchgate.net
Ether Bond Cleavage: Some bacteria possess specialized enzyme systems, such as β-etherases, that are capable of directly cleaving the ether linkage, particularly in complex molecules like lignin (B12514952). rsc.orgosti.gov
For this compound, a plausible initial step in microbial degradation would be the O-demethylation of the methoxy (B1213986) group to form a hydroxylated aromatic intermediate. This could be followed by cleavage of the ether side chain or cleavage of the aromatic ring.
Studies on the biodegradation of bis(2-chloroethyl) ether have identified two distinct pathways: sequential dehalogenation followed by ether cleavage, and a monooxygenase-mediated O-dealkylation. nih.gov Another related compound, bis(1-chloro-2-propyl) ether, was shown to be degraded by a Rhodococcus species via initial scission of the ether bond. nih.gov
The specific enzymes involved in the degradation of aromatic ethers are diverse and play a crucial role in determining the transformation pathway.
Cytochrome P450 Monooxygenases: These enzymes are widespread in microorganisms and are known to catalyze the O-dealkylation of a wide variety of substrates, including aromatic ethers. They introduce one atom of oxygen from O2 into the substrate. nih.gov
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-dihydrodiols, which are key intermediates in the aerobic degradation of aromatic compounds. oup.com
Ligninolytic Enzymes: White-rot fungi produce extracellular enzymes such as lignin peroxidases, manganese peroxidases, and laccases, which are capable of degrading lignin, a complex polymer containing numerous ether linkages. These non-specific enzymes could potentially transform this compound.
β-Etherases: As mentioned earlier, specific bacterial enzymes like LigF and LigG from Sphingobium sp. SYK-6 are involved in the cleavage of β-aryl ether bonds found in lignin and its derivatives. rsc.orgosti.gov These enzymes often utilize glutathione (B108866) as a cofactor. osti.gov
Table 2: Key Enzymes in the Biotransformation of Aromatic Ethers
| Enzyme Class | General Function | Relevance to this compound |
| Cytochrome P450 Monooxygenases | O-dealkylation, hydroxylation nih.gov | Potential for O-demethylation and cleavage of the ether side chain. |
| Aromatic Dioxygenases | Aromatic ring hydroxylation and cleavage nih.govoup.com | Can initiate degradation by attacking the phenoxy rings. |
| Ligninolytic Enzymes | Degradation of complex aromatic polymers | Non-specific oxidation could lead to transformation. |
| β-Etherases | Cleavage of β-aryl ether bonds rsc.orgosti.gov | Potentially capable of cleaving the ether linkages in the molecule. |
This table summarizes the functions of enzyme classes relevant to the degradation of aromatic ethers based on existing literature.
Partitioning and Transport Behavior in Environmental Compartments
The partitioning of this compound is influenced by its molecular structure, which includes two aromatic rings and three ether linkages. These features result in a moderately hydrophobic compound with a significant molecular weight, a high boiling point, and low vapor pressure. The estimated physicochemical properties relevant to its environmental transport are summarized in the table below.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Method/Source |
|---|---|---|
| Molecular Weight | 318.37 g/mol | --- |
| Boiling Point | 437.9 °C | Estimation |
| Vapor Pressure | 1.17 x 10⁻⁷ mmHg (1.56 x 10⁻⁵ Pa) at 25°C | EPI Suite™ |
| Water Solubility | 89.19 mg/L at 25°C | EPI Suite™ |
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.55 | EPI Suite™ |
Data generated using the U.S. EPA's EPI Suite™ computational models. These are estimated values and should be used for screening-level assessment in the absence of experimental data.
Volatilization Studies
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, enabling its transport in the atmosphere. The tendency of a chemical to volatilize from water to air is scientifically quantified by its Henry's Law constant.
Due to a lack of empirical data, the volatilization potential of this compound is assessed using values estimated by computational models. The key parameters influencing its volatilization are its vapor pressure and water solubility. The compound is predicted to have a very low vapor pressure and moderate water solubility.
Table 2: Estimated Volatilization Potential of this compound
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Henry's Law Constant (H) | 2.29 x 10⁻⁸ atm-m³/mole at 25°C | Low Volatility |
| Volatilization Half-Life from River | 168.5 hours (7.0 days) | Slow |
| Volatilization Half-Life from Lake | 1863 hours (77.6 days) | Very Slow |
Data generated using the U.S. EPA's EPI Suite™ computational models (HENRYWIN, WVOLWIN). These are estimated values for a model river (1m deep) and lake (1m deep) and should be used for screening-level assessment.
Adsorption and Desorption in Soil and Sediments
The mobility of an organic compound in soil and its tendency to partition to sediments are largely determined by its adsorption characteristics. This behavior is commonly expressed by the organic carbon-water (B12546825) partition coefficient (Koc), which measures the chemical's propensity to bind to the organic matter fraction of soil and sediment.
There are no published experimental studies detailing the adsorption and desorption of this compound in various soil and sediment types. However, the Koc can be reliably estimated from its octanol-water partition coefficient (Kow), a measure of hydrophobicity. ecetoc.org Using the estimated Log Kow of 3.55, the EPI Suite™ KOCWIN model predicts a Log Koc value of 3.19, which corresponds to a Koc of approximately 1549 L/kg.
Based on this estimated Koc value, this compound is expected to have low to moderate mobility in soil. This suggests that the compound will have a significant tendency to adsorb to soil particles and sediment rather than remaining dissolved in pore water or groundwater. As a result, leaching into groundwater is expected to be limited, and the compound is likely to accumulate in the organic-rich fractions of soil and sediment beds. Desorption, the process by which the compound is released from a sorbed state, is consequently expected to be a slow process.
Table 3: Estimated Soil and Sediment Adsorption Behavior of this compound
| Parameter | Estimated Value | Mobility Classification |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | 3.55 | Moderately Hydrophobic |
| Soil Adsorption Coefficient (Koc) | 1549 L/kg | Low to Moderate Mobility |
| Log Koc | 3.19 | --- |
Data generated using the U.S. EPA's EPI Suite™ computational models (KOWWIN, KOCWIN). The mobility classification is based on standard Koc ranges.
Q & A
Q. What are the optimal synthetic routes for Bis[2-(2-methoxyphenoxy)ethyl] ether, and what challenges arise in multi-step synthesis?
The synthesis typically involves sequential esterification and etherification steps. A common route starts with 2-methoxybenzoic acid reacting with ethylene glycol under acidic conditions to form an intermediate ester. Subsequent etherification with phenoxyethanol derivatives yields the final product . Challenges include controlling reaction selectivity to avoid side products (e.g., elimination reactions) and optimizing solvent systems to enhance yields. Phase-transfer catalysis or temperature-controlled conditions may mitigate these issues .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the positions of methoxy, ether, and ester groups. Aromatic protons resonate between δ 6.5–7.5 ppm, while methylene groups adjacent to oxygen appear at δ 3.5–4.5 ppm .
- FT-IR : Stretching vibrations for ether (C-O-C, ~1100 cm) and ester (C=O, ~1720 cm) groups validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHO) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors, which are denser than air and may accumulate at ground level .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as prolonged exposure may cause irritation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How can computational modeling enhance the prediction of physicochemical properties or reaction pathways for this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability under thermal or oxidative stress .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug delivery studies .
- COMSOL Multiphysics : Model diffusion kinetics in polymer matrices to optimize material applications .
Q. What strategies resolve contradictions in reported data (e.g., conflicting reaction yields or spectral assignments)?
- Cross-Validation : Compare data across peer-reviewed studies and databases (e.g., NIST Chemistry WebBook for spectral libraries ).
- Reproducibility Checks : Replicate synthetic procedures with strict control of variables (e.g., moisture, catalyst purity) .
- Advanced Analytics : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Q. How does the compound’s structure influence its efficacy in drug delivery systems or enzyme interaction studies?
- Drug Delivery : The ether and ester linkages enable pH-sensitive hydrolysis, facilitating controlled release in physiological environments. Stability in lipid bilayers can be assessed via fluorescence quenching assays .
- Enzyme Interactions : Molecular docking studies reveal binding affinities to targets like COX-2, driven by π-π stacking with aromatic residues and hydrogen bonding with methoxy groups .
Q. What experimental designs are recommended for studying its role in polymer or material science applications?
- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to determine glass transition temperatures () when incorporated into polymers .
- Mechanical Testing : Evaluate tensile strength and elasticity of copolymer films using dynamic mechanical analysis (DMA) .
- Degradation Studies : Monitor hydrolytic stability under accelerated aging conditions (e.g., 70°C, 75% RH) .
Q. How can researchers integrate this compound into green chemistry methodologies?
- Solvent-Free Synthesis : Explore mechanochemical approaches (e.g., ball milling) to reduce waste .
- Biocatalysis : Use lipases or esterases to catalyze esterification steps under mild conditions .
- Lifecycle Analysis (LCA) : Quantify environmental impacts using tools like GREENSCOPE to align with sustainability goals .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, NIST, and regulatory databases (e.g., EPA DSSTox) over non-academic platforms .
- Contradictions : Address discrepancies in synthesis yields by reporting reaction conditions (e.g., solvent polarity, catalyst loading) in detail .
- Safety Compliance : Align disposal practices with REACH and GHS standards to ensure regulatory adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
